N1-(4-fluorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide
Description
N1-(4-fluorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is an oxalamide derivative featuring a 4-fluorobenzyl group and a 2-fluorophenyl-substituted piperazine moiety linked via an ethyl chain. Fluorine atoms at the benzyl and phenyl positions likely enhance metabolic stability and binding affinity compared to non-halogenated analogs .
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N4O2/c22-17-7-5-16(6-8-17)15-25-21(29)20(28)24-9-10-26-11-13-27(14-12-26)19-4-2-1-3-18(19)23/h1-8H,9-15H2,(H,24,28)(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESIEZIIYVMMMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes in the body.
Mode of Action
It is likely that it interacts with its targets in a manner similar to other structurally related compounds.
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in various biochemical reactions.
Biological Activity
N1-(4-fluorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C21H24F2N4O2
- Molecular Weight : 402.446 g/mol
- Key Functional Groups :
- Fluorobenzyl group
- Piperazine moiety
- Oxalamide functional group
These structural features contribute to its biological activity by enhancing lipophilicity and receptor binding affinity, potentially improving efficacy in therapeutic applications .
This compound has been studied for its ability to modulate protein kinase activity. The following pathways are particularly relevant:
- c-Met Pathway : Involved in cell proliferation and migration, often implicated in cancer progression.
- KDR Pathway : Related to angiogenesis and tumor growth.
The compound's ability to interact with these pathways suggests its potential as a therapeutic agent in oncology .
Anticancer Potential
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness in inhibiting the growth of various cancer cell lines by inducing apoptosis and inhibiting cell migration .
Neuropharmacological Effects
The compound's piperazine structure suggests potential neuropharmacological effects. Preliminary studies indicate it may act on neurotransmitter systems, which could be beneficial for treating disorders such as anxiety and depression .
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer efficacy | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines. |
| Study 2 | Investigate neuropharmacological effects | Showed modulation of serotonin receptors, indicating potential for mood disorder treatments. |
| Study 3 | Assess kinase modulation | Confirmed inhibition of c-Met and KDR, leading to reduced tumor growth in xenograft models. |
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the oxalamide backbone.
- Introduction of the fluorobenzyl group through electrophilic aromatic substitution.
- Coupling with the piperazine derivative.
This synthetic route allows for the customization of the compound's properties for specific biological targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Drug Discovery
a. Piperazine-Linked Oxalamides
N1-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (11)
b. Halogenated Oxalamides
N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18)
N1-(3-Chloro-5-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (23)
c. Piperazine Derivatives in Kinase Inhibition
- [4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives (7–19) Share the 4-fluorobenzyl-piperazine fragment with the target compound. Used in tyrosine kinase inhibitor development, highlighting the fragment’s versatility in drug design .
Flavoring Agents with Oxalamide Backbone
- N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) Approved as a flavoring agent (FEMA 4233) with a NOEL of 100 mg/kg bw/day . Methoxy and pyridyl groups contrast with the target’s fluorinated substituents, reducing CYP inhibition risk compared to S5456 (51% CYP3A4 inhibition at 10 µM) .
Comparative Data Tables
Key Research Findings
- Synthetic Feasibility : Fluorinated oxalamides are synthesized via amide coupling (e.g., General Procedure 1), with yields ranging from 23% to 83% depending on substituents . The target compound’s synthesis would likely follow similar steps.
- Safety and Metabolism: Fluorine atoms may reduce CYP inhibition compared to chlorine or methoxy groups, as seen in S336’s safety profile . However, structural analogs like S5456 show notable CYP3A4 inhibition, warranting caution .
- Functional Versatility : Piperazine-linked oxalamides demonstrate broad applications, from flavoring agents to kinase inhibitors, underscoring the scaffold’s adaptability .
Q & A
Basic: What are the optimal synthetic routes for N1-(4-fluorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide?
The synthesis involves a multi-step process starting with saccharin derivatives. Key steps include:
- Step 1 : Reaction of 1-(2-fluorophenyl)piperazine with potassium carbonate in acetonitrile under reflux for 16 hours.
- Step 2 : Purification via silica gel column chromatography using ethyl acetate/petroleum ether.
- Critical factors : Temperature control (reflux conditions), solvent choice (acetonitrile for polar aprotic environment), and stoichiometric ratios to minimize side products like dimers .
Basic: What analytical techniques confirm the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, particularly distinguishing fluorinated aromatic regions and piperazine moieties .
- Mass Spectrometry (ESI-MS/HRMS) : Validates molecular weight (e.g., CHFNOS, MW 506.57 g/mol) and detects isotopic patterns for halogenated groups .
- Chromatography (HPLC) : Ensures purity (>95%) by quantifying residual solvents or unreacted intermediates .
Advanced: How does the compound interact with serotonin receptors or kinase pathways?
- Serotonin Receptor Modulation : Structural similarity to piperazine-containing neuroactive agents suggests potential 5-HT receptor antagonism. Competitive binding assays (e.g., radioligand displacement) quantify affinity (K values) .
- Kinase Inhibition : Fluorophenyl groups may enhance interactions with ATP-binding pockets in kinases. Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure inhibition constants (IC) .
Advanced: What strategies improve the compound’s bioavailability and metabolic stability?
- Lipophilicity Optimization : Introduce electron-withdrawing groups (e.g., fluorine) to enhance membrane permeability. LogP calculations via HPLC retention times guide modifications .
- Prodrug Design : Mask polar amide groups with ester prodrugs to improve solubility. Hydrolysis studies in simulated gastric fluid assess release kinetics .
- CYP450 Metabolism Screening : Liver microsome assays identify metabolic hotspots (e.g., piperazine oxidation) for targeted deuterium replacement .
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
- Comparative Structural Analysis : Map substituent effects using analogs (e.g., replacing 4-fluorobenzyl with chlorobenzyl) to isolate activity drivers. Bioactivity data tables (e.g., IC vs. structural features) clarify trends .
- Assay Standardization : Control variables like cell line selection (e.g., HEK-293 for receptor studies) or incubation times to reduce inter-study variability .
Basic: What structural features influence the compound’s pharmacological activity?
- Fluorinated Aromatic Groups : Enhance receptor binding via hydrophobic interactions and metabolic resistance .
- Piperazine Moiety : Facilitates hydrogen bonding with aspartate residues in G-protein-coupled receptors (GPCRs) .
- Oxalamide Linker : Stabilizes bioactive conformations through intramolecular hydrogen bonding .
Advanced: What computational methods predict target interactions and binding modes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with serotonin receptors (e.g., 5-HT) or kinases (e.g., RSK2). Validate with free-energy perturbation (FEP) calculations .
- QSAR Modeling : Train models on analogs’ structural descriptors (e.g., Hammett σ values for fluorophenyl groups) to predict activity cliffs .
Basic: What are common impurities during synthesis, and how are they mitigated?
- Dimer Formation : Occurs during amide coupling. Mitigate via dilute reaction conditions and excess coupling agents (e.g., HOBt/DCC) .
- Unreacted Intermediates : Detect via TLC monitoring. Optimize stoichiometry (1.2:1 molar ratio of piperazine to benzyl intermediate) .
- Purification : Silica gel chromatography (ethyl acetate:petroleum ether, 3:7) removes polar byproducts .
Advanced: How to design derivatives for enhanced receptor selectivity?
- Bioisosteric Replacement : Substitute 4-fluorobenzyl with 4-cyanobenzyl to probe steric tolerance in receptor pockets .
- Ring Contraction : Replace piperazine with morpholine to reduce off-target dopamine receptor binding. Test selectivity via panel screening (e.g., CEREP) .
Advanced: What in vitro models assess neuroprotective or antitumor efficacy?
- Neuroprotection : Primary cortical neuron cultures exposed to oxidative stress (HO) measure viability via MTT assay. Compare with positive controls (e.g., riluzole) .
- Antitumor Activity : Screen against NCI-60 cell lines. Mechanistic follow-up includes apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
